molecular formula C6H3Cl3NaO3S B1592696 Sodium 2,4,5-trichlorobenzenesulfonate CAS No. 53423-65-7

Sodium 2,4,5-trichlorobenzenesulfonate

Cat. No.: B1592696
CAS No.: 53423-65-7
M. Wt: 284.5 g/mol
InChI Key: MCSWXWYHUNKYMH-UHFFFAOYSA-N
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Description

Sodium 2,4,5-trichlorobenzenesulfonate is an organic compound with the molecular formula C6H2Cl3O3S.Na . It is a mono-constituent substance, meaning it consists of a single chemical entity. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,4,5-trichlorobenzenesulfonate typically involves the sulfonation of 2,4,5-trichlorobenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective formation of the sulfonate group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve high yields and purity. This involves precise control of temperature, reaction time, and the concentration of reactants. The product is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4,5-trichlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .

Scientific Research Applications

Sodium 2,4,5-trichlorobenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of Sodium 2,4,5-trichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in different applications .

Comparison with Similar Compounds

  • Sodium 2,4-dichlorobenzenesulfonate
  • Sodium 2,5-dichlorobenzenesulfonate
  • Sodium 3,4,5-trichlorobenzenesulfonate

Comparison: Sodium 2,4,5-trichlorobenzenesulfonate is unique due to the specific positions of the chlorine atoms on the benzene ring, which influence its chemical reactivity and interactions. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

CAS No.

53423-65-7

Molecular Formula

C6H3Cl3NaO3S

Molecular Weight

284.5 g/mol

IUPAC Name

sodium;2,4,5-trichlorobenzenesulfonate

InChI

InChI=1S/C6H3Cl3O3S.Na/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12);

InChI Key

MCSWXWYHUNKYMH-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O.[Na]

53423-65-7

physical_description

DryPowde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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